molecular formula C18H17Cl2NO2 B1359463 3,4-Dichloro-4'-morpholinomethyl benzophenone CAS No. 898770-61-1

3,4-Dichloro-4'-morpholinomethyl benzophenone

Cat. No. B1359463
M. Wt: 350.2 g/mol
InChI Key: PXIVFWQKYOMVSM-UHFFFAOYSA-N
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Description

“3,4-Dichloro-4’-morpholinomethyl benzophenone” is a chemical compound with the molecular formula C18H17Cl2NO2 . It has a molecular weight of 350.24 . The compound appears as a light yellow solid .


Molecular Structure Analysis

The InChI code for “3,4-Dichloro-4’-morpholinomethyl benzophenone” is 1S/C18H17Cl2NO2/c19-16-6-5-15 (11-17 (16)20)18 (22)14-3-1-13 (2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“3,4-Dichloro-4’-morpholinomethyl benzophenone” is a light yellow solid . It has a molecular weight of 350.24 . The compound’s IUPAC name is (3,4-dichlorophenyl) [4- (4-morpholinylmethyl)phenyl]methanone .

Scientific Research Applications

Photochemical Properties and Applications

  • Benzophenone (BP) photophores, including derivatives like 3,4-Dichloro-4'-morpholinomethyl benzophenone, are significant in biological chemistry, bioorganic chemistry, and material science. Their unique photochemical properties enable a light-directed covalent attachment process. This process has applications in binding/contact site mapping of ligand-protein interactions, molecular targets and interactome mapping, proteome profiling, bioconjugation, site-directed modification of biopolymers, and surface grafting and immobilization (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).

Synthesis and Antineoplastic Activity

  • Novel morpholine conjugated benzophenone analogues, potentially including 3,4-Dichloro-4'-morpholinomethyl benzophenone, have been synthesized and evaluated for antiproliferative activity against various types of neoplastic cells. These compounds demonstrated significant anti-mitogenic activity and may inhibit cancer progression through apoptosis (Al‐Ghorbani et al., 2017).

Photopolymerization

  • In photopolymerization research, polymerizable amines like ethylene glycol 3-morpholine-propionate methacrylate have been used as co-initiators for benzophenone-based systems. This research could involve derivatives such as 3,4-Dichloro-4'-morpholinomethyl benzophenone, focusing on the kinetics of photopolymerization and the impact of diaryl ketone structure on this process (Sun Meng-zhou, 2007).

Environmental Impact and Stability

  • Studies on the environmental impact and stability of chlorinated benzophenone derivatives, including the possible formation and behavior of 3,4-Dichloro-4'-morpholinomethyl benzophenone in aquatic environments, are important. This research helps understand the degradation pathways, stability, and potential toxicity of these compounds in water sources (Zhuang et al., 2013).

properties

IUPAC Name

(3,4-dichlorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO2/c19-16-6-5-15(11-17(16)20)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIVFWQKYOMVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642656
Record name (3,4-Dichlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-4'-morpholinomethyl benzophenone

CAS RN

898770-61-1
Record name Methanone, (3,4-dichlorophenyl)[4-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dichlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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